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molecular formula C13H17NO3S B8409131 Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Cat. No. B8409131
M. Wt: 267.35 g/mol
InChI Key: VXRIDXZVLBNXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664271B1

Procedure details

This reaction was run in the same manner as ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate, starting with commercially available 2-phenylpropionic acid (265 μl; 1.94 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (371.3 mg; 1.94 mmol) and (S)-ethyl nipecotate (300 μl; 1.94 mmol). Crude product was purified by chromatography on silica eluting with 25% ethyl acetate/75% hexane, giving (S)±ethyl 1-(2-phenylpropionyl)-3-piperidinecarboxylate (268.9 mg) as a colorless oil. MS m/z (positive ion) 290 (MH+; 100), 142 (55), 115 (50).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step Two
Quantity
371.3 mg
Type
reactant
Reaction Step Three
Quantity
300 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]2)=[O:7])=[CH:2]1.[C:19]1(C(C)C(O)=O)[CH:24]=CC=[CH:21][CH:20]=1.Cl.CN(C)CCCN=C=NCC.N1CCC[C@H](C(OCC)=O)C1>>[C:4]1([CH:3]([CH3:2])[C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]2)=[O:7])[CH:21]=[CH:20][CH:19]=[CH:24][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
265 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Step Three
Name
Quantity
371.3 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
300 μL
Type
reactant
Smiles
N1C[C@@H](C(=O)OCC)CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crude product was purified by chromatography on silica eluting with 25% ethyl acetate/75% hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)N1CC(CCC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 268.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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